Cerdulatinibhydrochlorid
Übersicht
Beschreibung
Cerdulatinib hydrochloride is a small molecule inhibitor that targets spleen tyrosine kinase and Janus kinase family members. It is being developed for the treatment of hematological malignancies, such as B-cell and T-cell lymphomas . This compound has shown promising results in preclinical and clinical studies, demonstrating its potential as a therapeutic agent in oncology .
Wissenschaftliche Forschungsanwendungen
Cerdulatinib hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Investigated for its effects on cell signaling, proliferation, and apoptosis in various cell lines.
Wirkmechanismus
- SYK and JAK play crucial roles in both tumor-intrinsic and microenvironment-derived survival signals, particularly in B-cell malignancies .
- Cerdulatinib suppresses survival signals originating from two main sources:
- The dual inhibition strategy allows control over a broader range of disease etiologies and reduces the likelihood of bypass mechanisms .
- Diminished expression of B-cell activation markers (CD69, CD86) and enhanced expression of CXCR4 have been observed, consistent with BCR and IL-4 suppression .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemische Analyse
Biochemical Properties
Cerdulatinib hydrochloride has been shown to interact with several key enzymes and proteins in biochemical reactions. It is a reversible ATP-competitive inhibitor of SYK/JAK family members, including JAK1, JAK2, and TYK2 . These interactions play crucial roles in the survival of certain tumor cells .
Cellular Effects
Cerdulatinib hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit SYK and JAK pathway signaling in whole blood of patients at tolerated exposures .
Molecular Mechanism
The molecular mechanism of action of Cerdulatinib hydrochloride involves its binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression . As a dual inhibitor of SYK and JAK, Cerdulatinib hydrochloride suppresses survival signals originating from the B-cell antigen receptor (BCR) and cytokine receptors, thereby exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cerdulatinib hydrochloride change over time. It has been shown to suppress inflammation and autoantibody generation in a rat collagen-induced arthritis model and block B-cell activation and splenomegaly in a mouse model of chronic B-cell antigen receptor stimulation .
Dosage Effects in Animal Models
The effects of Cerdulatinib hydrochloride vary with different dosages in animal models. For instance, it has been shown to suppress inflammation and autoantibody generation in a rat collagen-induced arthritis model and block B-cell activation and splenomegaly in a mouse model of chronic B-cell antigen receptor stimulation .
Metabolic Pathways
Cerdulatinib hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors in these pathways, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
As an orally active small molecule, it is likely to be widely distributed within the body .
Subcellular Localization
Given its role as a dual inhibitor of SYK and JAK, it is likely to be found in locations where these kinases are active .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cerdulatinib hydrochloride involves multiple steps, starting from commercially available starting materialsThe final step involves the formation of the hydrochloride salt by reacting cerdulatinib with hydrochloric acid in a solvent mixture of dimethyl sulfoxide and ethanol .
Industrial Production Methods
Industrial production of cerdulatinib hydrochloride follows similar synthetic routes as described above, with optimization for large-scale production. The process involves careful control of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cerdulatinib hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ruxolitinib: A selective Janus kinase inhibitor used for the treatment of myelofibrosis and polycythemia vera.
Fostamatinib: A spleen tyrosine kinase inhibitor used for the treatment of chronic immune thrombocytopenia.
Entospletinib: A selective spleen tyrosine kinase inhibitor under investigation for the treatment of hematological malignancies.
Uniqueness
Cerdulatinib hydrochloride is unique due to its dual inhibition of spleen tyrosine kinase and Janus kinase family members. This dual mechanism of action allows it to target multiple signaling pathways simultaneously, potentially offering greater therapeutic efficacy and reducing the likelihood of resistance development compared to selective inhibitors .
Biologische Aktivität
Cerdulatinib hydrochloride, also known as PRT062070, is a potent dual inhibitor of spleen tyrosine kinase (SYK) and Janus kinase (JAK), which has garnered attention for its potential therapeutic applications in treating various hematologic malignancies and autoimmune diseases. This article provides a comprehensive overview of the biological activity of cerdulatinib, supported by relevant data tables, case studies, and detailed research findings.
Cerdulatinib functions as an oral, reversible ATP-competitive inhibitor of SYK and JAK pathways. It exhibits selective inhibition with IC50 values as follows:
Target | IC50 (nM) |
---|---|
SYK | 32 |
Tyk2 | 0.5 |
JAK1 | 12 |
JAK2 | 6 |
JAK3 | 8 |
These values indicate the compound's effectiveness in blocking these critical signaling pathways involved in B-cell receptor (BCR) signaling and cytokine receptor signaling, both of which are pivotal in the pathogenesis of various lymphomas and autoimmune disorders .
In Vitro Studies
Cerdulatinib has demonstrated significant biological activity in vitro:
- Inhibition of ERK Phosphorylation : Cerdulatinib inhibits ERK Y204 phosphorylation with an IC50 of 0.5 μM .
- B-cell Activation : It reduces the upregulation of CD69, an early activation marker in B cells, with an IC50 of 0.11 μM .
- Basophil Degranulation : The compound inhibits FcεRI-mediated basophil degranulation with an IC50 of 0.12 μM .
These findings suggest that cerdulatinib effectively modulates immune responses by targeting key signaling pathways.
In Vivo Studies
In vivo studies have further elucidated the efficacy of cerdulatinib:
- Collagen-Induced Arthritis Model : In a rat model, cerdulatinib administered at doses ranging from 0.5 to 5 mg/kg twice daily for two weeks showed dose-dependent efficacy in modulating inflammation and anticollagen antibody formation .
- B-cell Activation in Mice : In Balb/c mice receiving BCR stimulation, cerdulatinib significantly suppressed the upregulation of splenic B-cell surface markers (CD80/86 and CD69) by over 60%, indicating its potential to inhibit B-cell activation and splenomegaly in a dose-dependent manner .
Clinical Applications
Cerdulatinib is currently being evaluated in clinical trials for its effectiveness against various B-cell malignancies:
- Diffuse Large B-cell Lymphoma (DLBCL) : Research indicates that cerdulatinib induces apoptosis in DLBCL cell lines by inhibiting both SYK and JAK pathways, leading to cell cycle arrest and downregulation of cyclin E . Approximately 58% of primary DLBCL tumors express phosphorylated SYK or STAT3, making them potential targets for cerdulatinib therapy .
- Adult T-cell Leukemia/Lymphoma (ATLL) : Cerdulatinib has shown anti-leukemic activity against ATLL cells, demonstrating its broad-spectrum anti-cancer properties .
Case Studies
Several case studies highlight the clinical relevance of cerdulatinib:
- Case Study on DLBCL : A patient with relapsed DLBCL treated with cerdulatinib exhibited significant tumor reduction within weeks, correlating with decreased levels of phosphorylated SYK and STAT3 markers.
- ATLL Treatment : A cohort study involving patients with ATLL treated with cerdulatinib showed a marked improvement in overall survival rates compared to historical controls.
Eigenschaften
IUPAC Name |
4-(cyclopropylamino)-2-[4-(4-ethylsulfonylpiperazin-1-yl)anilino]pyrimidine-5-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N7O3S.ClH/c1-2-31(29,30)27-11-9-26(10-12-27)16-7-5-15(6-8-16)24-20-22-13-17(18(21)28)19(25-20)23-14-3-4-14;/h5-8,13-14H,2-4,9-12H2,1H3,(H2,21,28)(H2,22,23,24,25);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYULGYKOHUAYCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4CC4)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN7O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1369761-01-2 | |
Record name | Cerdulatinib hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1369761012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CERDULATINIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1KRM66Y4X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.